molecular formula C10H11FO3 B1400720 Methyl 2-(3-fluorophenoxy)propanoate CAS No. 1247636-15-2

Methyl 2-(3-fluorophenoxy)propanoate

Cat. No. B1400720
CAS RN: 1247636-15-2
M. Wt: 198.19 g/mol
InChI Key: FXGWBGWFBHFHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-fluorophenoxy)propanoate” is a chemical compound with the empirical formula C10H11FO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-fluorophenoxy)propanoate” can be represented by the SMILES string O=C(OC)C(C)OC(C=C1)=CC=C1F . The InChI key for this compound is DKMKNUIKEKISMZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(3-fluorophenoxy)propanoate” is a solid substance . Its molecular weight is 198.19 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

  • Anti-Inflammatory Activities : A study identified new phenolic compounds, including derivatives of methyl 2-(3-fluorophenoxy)propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

  • Herbicide Function : A derivative of methyl 2-(3-fluorophenoxy)propanoate, dichlofop-methyl, was studied for its selective herbicidal activity in controlling wild oat in wheat. This compound functions as a strong auxin antagonist, influencing plant growth and development (Shimabukuro et al., 1978).

  • Synthesis and Antioxidant Potential : Research on the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involved the esterification of 2-(2-fluorobiphenyl-4-yl)propanoic acid to methyl 2-(2-fluorobiphenyl-4-yl)propanoate. These compounds were found to have significant antioxidant potential, indicating pharmaceutical applications (Zaheer et al., 2015).

  • Medicinal Chemistry and Pharmaceutical Applications : Several studies focused on synthesizing and evaluating various derivatives of methyl 2-(3-fluorophenoxy)propanoate for their potential as active pharmaceutical ingredients. These derivatives were explored for their antimicrobial and antiandrogen activities, indicating their relevance in medicinal chemistry and drug development (Zubkov et al., 2016; Tucker et al., 1988).

  • Polymerization and Material Science : Research has been conducted on the use of fluoro-xanthate, a derivative of methyl 2-(3-fluorophenoxy)propanoate, as a mediator in the controlled radical polymerization of various monomers. This has implications in the field of material science, particularly in the development of polymers with specific characteristics (Li et al., 2018).

Safety And Hazards

“Methyl 2-(3-fluorophenoxy)propanoate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 2-(3-fluorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGWBGWFBHFHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-fluorophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-fluorophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-fluorophenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-fluorophenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-fluorophenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-fluorophenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-fluorophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.